Butyl Butylphosphonochloridate: Chemical Structure, Physical Properties, and Synthetic Methodologies
Butyl Butylphosphonochloridate: Chemical Structure, Physical Properties, and Synthetic Methodologies
Executive Summary
Butyl butylphosphonochloridate (CAS No.: 54176-90-8)[1] is a highly reactive organophosphorus intermediate belonging to the class of O-alkyl alkylphosphonochloridates. Characterized by a central pentavalent phosphorus atom, these compounds serve as critical electrophilic building blocks in the synthesis of complex phosphonates, agricultural chemicals, and biologically active molecules. Due to their structural relationship to nerve agents (such as Sarin and Soman), O-alkyl alkylphosphonochloridates are closely monitored under the Chemical Weapons Convention (CWC) as Schedule 2 precursors[2].
This whitepaper provides a comprehensive analysis of its molecular geometry, physical properties, and field-proven synthetic protocols, emphasizing the causality behind experimental conditions to ensure high-yield, reproducible results.
Chemical Structure and Molecular Geometry
The molecular architecture of butyl butylphosphonochloridate (Formula: C8H18ClO2P) features a tetrahedral geometry around an sp³ hybridized phosphorus atom. The reactivity of the molecule is dictated by the distinct electronic contributions of its four substituents:
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Phosphoryl Oxygen (P=O): Highly polarized, drawing electron density away from the phosphorus center, thereby increasing its electrophilicity.
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Chlorine Atom (P-Cl): A relatively weak bond and an excellent leaving group, making the compound highly susceptible to nucleophilic attack by alcohols, amines, and thiols[3].
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Butyl Group (P-C): A stable, non-hydrolyzable alkyl chain that imparts significant lipophilicity to the molecule.
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Butoxy Group (P-O-C): An ester linkage that can undergo hydrolysis under strong aqueous acidic or basic conditions.
Figure 1: 2D Molecular Topology of Butyl Butylphosphonochloridate.
Physical and Chemical Properties
Understanding the physical properties of butyl butylphosphonochloridate is essential for safe handling and effective synthetic planning. The compound is notoriously moisture-sensitive; exposure to ambient humidity results in rapid hydrolysis, yielding butyl hydrogen butylphosphonate and corrosive hydrochloric acid.
Quantitative Data Summary
| Property | Value / Description |
| CAS Number | 54176-90-8[1] |
| Molecular Formula | C8H18ClO2P |
| Molecular Weight | 212.65 g/mol |
| Physical State | Colorless to pale yellow liquid (purified via distillation)[4] |
| Solubility | Soluble in aprotic organic solvents (dichloromethane, diethyl ether, chloroform); reacts violently with water. |
| Reactivity Profile | Highly reactive electrophile. Readily converted into corresponding thioacids upon treatment with sodium hydrosulfide[3]. |
Mechanistic Pathways & Synthesis Protocols
Expertise & Experience: The synthesis of O-alkyl alkylphosphonochloridates demands strict anhydrous conditions. The presence of trace moisture not only degrades the target product but also generates HCl, which can catalyze the formation of unwanted dialkyl alkylpyrophosphonates. Temperature control is paramount; reactions must be maintained at sub-zero temperatures to prevent over-esterification, which leads to the formation of the unreactive di-ester (dibutyl butylphosphonate)[4].
Protocol 1: Synthesis via Butylphosphonic Dichloride (Esterification)
This is the most direct and controlled method, reacting butylphosphonic dichloride with exactly one equivalent of 1-butanol in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated HCl[4].
Step-by-Step Methodology:
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Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
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Reagent Loading: Dissolve 10.0 mmol of butylphosphonic dichloride in 20 mL of anhydrous diethyl ether. Chill the solution to -15°C using an ice/salt or dry ice/acetone bath[4].
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Base/Alcohol Addition: In a separate dry flask, prepare a mixture of 10.0 mmol of anhydrous 1-butanol and 11.0 mmol of triethylamine in 5 mL of diethyl ether.
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Controlled Reaction: Add the butanol/triethylamine mixture dropwise to the vigorously stirred dichloride solution over 30 minutes.
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Causality: Slow addition at -15°C prevents localized exothermic heating, thereby suppressing the secondary nucleophilic attack that forms the di-ester[4].
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Precipitation: A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form immediately, serving as a visual indicator of reaction progress.
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Maturation: Allow the reaction to stir for an additional 2 hours, gradually warming to room temperature.
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Workup: Filter the Et₃N·HCl salt rapidly under a nitrogen atmosphere to avoid moisture ingress. Wash the filter cake with 10 mL of cold, dry ether.
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Isolation: Evaporate the solvent under reduced pressure. The crude butyl butylphosphonochloridate can be purified by bulb-to-bulb distillation under high vacuum, though it is often used immediately in situ for subsequent reactions[4].
Protocol 2: Monochlorination of Dibutyl Butylphosphonate
An alternative route involves the Michaelis-Arbuzov reaction to form the dialkyl phosphonate, followed by selective removal of one alkoxy group using chlorinating agents like oxalyl chloride or sulfuryl chloride[2]. This avoids the handling of highly toxic alkylphosphonic dichlorides but requires careful stoichiometric control.
Figure 2: Step-by-step synthesis workflow via esterification of butylphosphonic dichloride.
Trustworthiness and Self-Validating Systems
To ensure scientific integrity, every protocol must incorporate self-validating checkpoints:
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Gravimetric Validation: In Protocol 1, the stoichiometric formation of the triethylamine hydrochloride salt serves as a physical indicator. Weighing the dried salt post-filtration provides a rapid estimate of conversion efficiency before complex spectroscopic analysis is performed.
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Micro-Scale Hydrolysis Test: Adding a single drop of the isolated product to a microtube containing water and testing the pH will instantly confirm the presence of the highly reactive P-Cl bond (rapid drop in pH due to HCl liberation).
Analytical Characterization
To validate the structural integrity of the synthesized butyl butylphosphonochloridate, the following spectroscopic methods are standard:
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³¹P NMR Spectroscopy: The most definitive tool for organophosphorus compounds. The chemical shift for the chloridate typically appears in the +25 to +35 ppm range. This allows clear differentiation from the starting dichloride (~ +35 to +45 ppm) and the di-ester byproduct (~ +15 to +30 ppm).
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¹H NMR Spectroscopy: Will display characteristic splitting for the P-CH₂ protons (a complex multiplet due to P-H spin-spin coupling) and the O-CH₂ protons (shifted downfield compared to the P-C chain).
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GC-MS Analysis: Must be performed with extreme caution using deactivated liners. Electron ionization (EI) will show the molecular ion [M]⁺ at m/z 212 (with a ³⁷Cl isotope peak at 214) and characteristic fragmentation involving the loss of the butoxy group [M-73]⁺ and butyl group [M-57]⁺.
References
- EvitaChem Product Catalog Source: EvitaChem URL
- Science of Synthesis 42.
- Fragmentation of 2-(dialkylamino)ethyl phosphate derivatives.
- Microwave irradiation in organophosphorus chemistry. III.
